molecular formula C11H18O B14612931 1,6-Methanonaphthalen-1(2H)-ol, octahydro- CAS No. 57234-55-6

1,6-Methanonaphthalen-1(2H)-ol, octahydro-

Cat. No.: B14612931
CAS No.: 57234-55-6
M. Wt: 166.26 g/mol
InChI Key: SVEULPCBDTWNMG-UHFFFAOYSA-N
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Description

1,6-Methanonaphthalen-1(2H)-ol, octahydro- is a chemical compound with a unique structure that includes a methano bridge and an octahydro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- follows similar principles but on a larger scale. The process involves continuous flow reactors and advanced catalytic systems to ensure efficient conversion and scalability. The use of automated systems and real-time monitoring helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1,6-Methanonaphthalen-1(2H)-ol, octahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,6-Methanonaphthalen-1(2H)-ol, octahydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1,6-Methanonaphthalen-1(2H)-ol, octahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Methanonaphthalen-1(2H)-amine, octahydro-
  • 1,6-Methanonaphthalen-1(2H)-one, octahydro-

Uniqueness

1,6-Methanonaphthalen-1(2H)-ol, octahydro- is unique due to its specific structural features, including the methano bridge and octahydro configuration. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

CAS No.

57234-55-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

tricyclo[5.3.1.03,8]undecan-3-ol

InChI

InChI=1S/C11H18O/c12-11-5-1-2-9-6-8(7-11)3-4-10(9)11/h8-10,12H,1-7H2

InChI Key

SVEULPCBDTWNMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C(C1)(C3)O

Origin of Product

United States

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